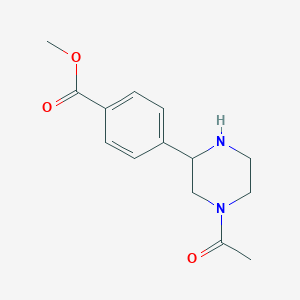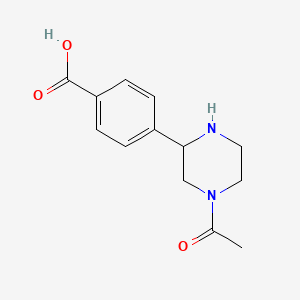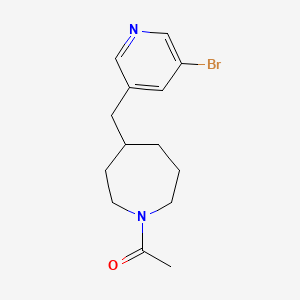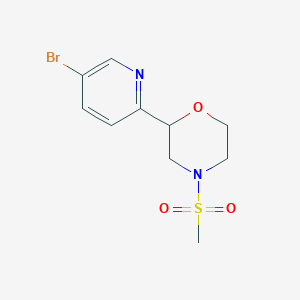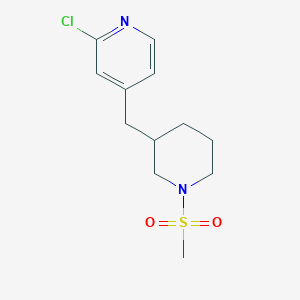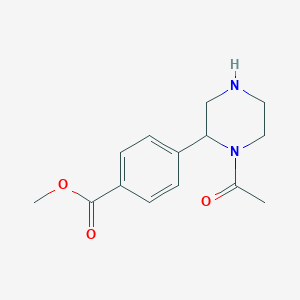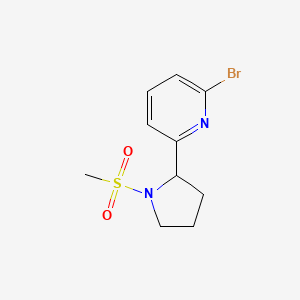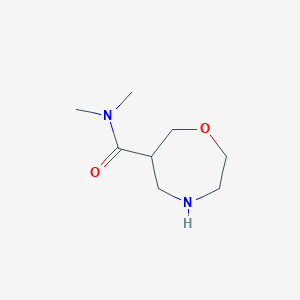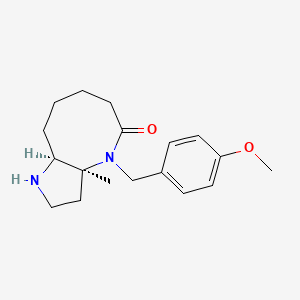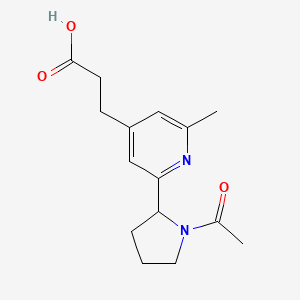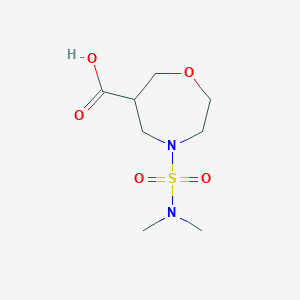
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
Descripción general
Descripción
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid (DMSO-6-COOH) is an organic compound belonging to the family of oxazepanes. It is a colorless, odorless and non-toxic molecule that is widely used in various scientific research applications. DMSO-6-COOH has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid is widely used in scientific research applications. It is used as a solvent in organic synthesis and as a reagent in the synthesis of other compounds. It is also used in the synthesis of polymers and in the production of pharmaceuticals. Additionally, it is used in the production of dyes and in the synthesis of polymers. Furthermore, it is used in the production of polymers for medical applications.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of polysaccharides, proteins, and other macromolecules. Additionally, it is believed to act as a chelating agent, which means it binds to certain metals, such as iron and zinc, and prevents them from participating in biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid are not well understood. However, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of certain inflammatory conditions. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Furthermore, it has been shown to have neuroprotective properties, which can be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid in lab experiments include its low toxicity, its low cost, its low volatility, and its ability to dissolve many organic compounds. Additionally, it is a non-flammable and non-explosive compound, making it safe to use in the lab. However, there are some limitations to using 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid in lab experiments. For example, it can react with certain metals, such as iron and zinc, which can interfere with the results of the experiment. Additionally, it can react with certain organic compounds, which can also interfere with the results of the experiment.
Direcciones Futuras
The future directions for 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid research include further exploration of its anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, further research could be done to explore its potential applications in the treatment of various diseases and conditions. Furthermore, further research could be done to explore its potential applications in the production of pharmaceuticals and other products. Finally, further research could be done to explore its potential applications in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5S/c1-9(2)16(13,14)10-3-4-15-6-7(5-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCAYVGHYJXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




